2-(4-methylbenzyl)-1-(3,4,5-trimethoxyphenyl)octahydroisoquinolin-4a(2H)-ol
Description
2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound features a unique combination of a 4-methylbenzyl group and a 3,4,5-trimethoxyphenyl group attached to an octahydroisoquinoline core. The presence of multiple methoxy groups and a benzyl substituent makes this compound interesting for various chemical and biological studies.
Properties
Molecular Formula |
C26H35NO4 |
|---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
InChI |
InChI=1S/C26H35NO4/c1-18-8-10-19(11-9-18)17-27-14-13-26(28)12-6-5-7-21(26)24(27)20-15-22(29-2)25(31-4)23(16-20)30-3/h8-11,15-16,21,24,28H,5-7,12-14,17H2,1-4H3 |
InChI Key |
UWRQLAGOUKFNKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CCCCC3C2C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of the 4-Methylbenzyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction, where the isoquinoline core is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the 3,4,5-Trimethoxyphenyl Group: This can be done via a nucleophilic aromatic substitution reaction, where the isoquinoline derivative reacts with 3,4,5-trimethoxybenzyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline core, potentially converting it to a tetrahydroisoquinoline derivative.
Substitution: The benzyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution can be carried out using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, derivatives of isoquinolines are often studied for their potential pharmacological activities. This compound could be investigated for its effects on various biological pathways and its potential as a lead compound in drug discovery.
Medicine
Isoquinoline derivatives have been explored for their therapeutic potential in treating diseases such as cancer, neurological disorders, and cardiovascular diseases. This compound could be a candidate for further medicinal chemistry studies to develop new drugs.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Receptor Interaction: It may interact with cell surface or intracellular receptors, modulating signaling pathways.
DNA Intercalation: The aromatic structure could allow it to intercalate into DNA, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
1-Benzylisoquinoline: Similar in structure but lacks the trimethoxyphenyl group.
3,4,5-Trimethoxyphenethylamine: Contains the trimethoxyphenyl group but lacks the isoquinoline core.
Tetrahydroisoquinoline: A reduced form of isoquinoline without the benzyl and trimethoxyphenyl groups.
Uniqueness
The uniqueness of 2-(4-METHYLBENZYL)-1-(3,4,5-TRIMETHOXYPHENYL)OCTAHYDRO-4A(2H)-ISOQUINOLINOL lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyl and a trimethoxyphenyl group on an isoquinoline core is relatively rare, making it a compound of interest for further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
